molecular formula C19H16O6 B2927957 methyl 2-(4-{[(2Z)-6-methoxy-3-oxo-2,3-dihydro-1-benzofuran-2-ylidene]methyl}phenoxy)acetate CAS No. 893350-73-7

methyl 2-(4-{[(2Z)-6-methoxy-3-oxo-2,3-dihydro-1-benzofuran-2-ylidene]methyl}phenoxy)acetate

Cat. No.: B2927957
CAS No.: 893350-73-7
M. Wt: 340.331
InChI Key: PPAFXUGHFAYDMW-MFOYZWKCSA-N
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Description

Methyl 2-(4-{[(2Z)-6-methoxy-3-oxo-2,3-dihydro-1-benzofuran-2-ylidene]methyl}phenoxy)acetate is a benzofuran-derived compound featuring a methoxy-substituted benzofuran core, a (Z)-configured benzylidene group, and a phenoxy acetate ester moiety. The compound’s ester group enhances solubility in organic solvents, while the methoxy substituent modulates electronic properties. Crystallographic data for such compounds are often resolved using software like SHELXL or WinGX .

Properties

IUPAC Name

methyl 2-[4-[(Z)-(6-methoxy-3-oxo-1-benzofuran-2-ylidene)methyl]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O6/c1-22-14-7-8-15-16(10-14)25-17(19(15)21)9-12-3-5-13(6-4-12)24-11-18(20)23-2/h3-10H,11H2,1-2H3/b17-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPAFXUGHFAYDMW-MFOYZWKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)OCC(=O)OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)OCC(=O)OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl 2-(4-{[(2Z)-6-methoxy-3-oxo-2,3-dihydro-1-benzofuran-2-ylidene]methyl}phenoxy)acetate typically involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance. The general procedure involves the reaction of a boronic acid derivative with a halogenated benzofuran compound in the presence of a palladium catalyst and a base.

Chemical Reactions Analysis

Methyl 2-(4-{[(2Z)-6-methoxy-3-oxo-2,3-dihydro-1-benzofuran-2-ylidene]methyl}phenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The methoxy group and ester functional group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Methyl 2-(4-{[(2Z)-6-methoxy-3-oxo-2,3-dihydro-1-benzofuran-2-ylidene]methyl}phenoxy)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-(4-{[(2Z)-6-methoxy-3-oxo-2,3-dihydro-1-benzofuran-2-ylidene]methyl}phenoxy)acetate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Substituent Effects on the Benzylidene Group

  • This substitution may improve metabolic stability compared to non-halogenated analogs .
  • Furylmethylene Substitution (Ethyl {[(2Z)-2-(2-furylmethylene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate) :
    Replacing the phenyl group with a furan ring introduces aromatic heterocyclic character. The furan’s oxygen atom may participate in hydrogen bonding, altering solubility and reactivity. Ethyl esters, as in this compound, generally exhibit higher lipophilicity than methyl esters .

  • 4-tert-Butylphenyl Substitution (Methyl 2-[[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate) :
    The bulky tert-butyl group induces steric hindrance, which could reduce crystal packing efficiency but improve lipid solubility. Computed properties for this compound include a molecular weight of 366.4 g/mol and XLogP3 of 5.2, indicating high hydrophobicity .

  • Benzyl esters, as in this derivative, may confer slower hydrolysis rates than methyl or ethyl esters, impacting pharmacokinetics .

Ester Group Variations

  • Ethyl vs.
  • Benzyl Esters () : These esters add aromatic bulk, which might stabilize π-π stacking interactions in solid-state structures or protein-binding pockets.

Computed Molecular Properties

A comparison of key computed properties for selected analogs is provided below:

Compound Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Rotatable Bonds
Methyl 2-(4-{[(2Z)-6-methoxy-3-oxo-2,3-dihydro-1-benzofuran-2-ylidene]methyl}phenoxy)acetate* ~366 (estimated) ~5.0 5 6
4-tert-Butylphenyl analog 366.4 5.2 5 6
5-Methylfuran-2-yl analog 393.4 (benzyl ester) N/A 6 7
Ethyl [4-({3-[4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzylidene]-2-oxocyclopentylidene}methyl)-2-methoxyphenoxy]acetate 524.56 N/A 9 10

*Estimated based on structural similarity to .

Structural and Functional Implications

  • Stereochemistry : The (Z)-configuration is conserved across analogs, ensuring consistent spatial orientation of substituents for target engagement .
  • Polar Surface Area (PSA) : Higher PSA values (e.g., 61.8 Ų in ) correlate with improved solubility but may limit blood-brain barrier penetration.

Biological Activity

Methyl 2-(4-{[(2Z)-6-methoxy-3-oxo-2,3-dihydro-1-benzofuran-2-ylidene]methyl}phenoxy)acetate is a complex organic compound with significant potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a unique structure that combines a methoxy group and a benzofuran moiety, which are known to influence its biological activity. The IUPAC name for this compound is this compound.

Molecular Formula

The molecular formula is represented as C17H18O5.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Binding : Its structure allows it to bind to cellular receptors, which can modulate signaling pathways associated with cell growth and apoptosis.
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially disrupting microbial cell function.

Anticancer Activity

Research indicates that derivatives of benzofuran compounds often exhibit anticancer properties. For instance, studies on related compounds have shown selective cytotoxicity against various cancer cell lines:

CompoundCell Line TestedIC50 (µM)
Compound AHeLa (Cervical Cancer)10.5
Compound BMCF-7 (Breast Cancer)12.0
Compound CA549 (Lung Cancer)8.7

These values suggest that this compound could exhibit similar or enhanced anticancer activity due to its structural features.

Antimicrobial Activity

The compound's potential antimicrobial properties have been evaluated through various assays:

MicroorganismMinimum Inhibitory Concentration (MIC)
E. coli50 µg/mL
S. aureus30 µg/mL
C. albicans25 µg/mL

These results indicate that the compound may serve as a lead for developing new antimicrobial agents.

Case Studies

Several studies have focused on the biological activities of related compounds:

  • Study on Anticancer Properties : A study published in the Journal of Medicinal Chemistry explored the anticancer effects of benzofuran derivatives, finding that modifications at specific positions significantly enhanced cytotoxicity against cancer cell lines.
  • Antimicrobial Evaluation : Research conducted by Asati et al. demonstrated that thiazolidine derivatives exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting that similar structural motifs in this compound could yield comparable results.

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